molecular formula C10H18O2 B6207846 5-tert-butyloxepan-2-one CAS No. 34680-83-6

5-tert-butyloxepan-2-one

Cat. No. B6207846
CAS RN: 34680-83-6
M. Wt: 170.2
InChI Key:
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Description

5-tert-Butyloxepan-2-one (5-TBO) is a five-carbon, tertiary alcohol-derived ketone that has been studied extensively in recent years due to its potential applications in the fields of chemistry, biochemistry, and physiology. 5-TBO is a versatile compound that can be synthesized in a variety of ways and has been used in a variety of laboratory experiments. It has been found to have a number of biochemical and physiological effects, as well as a number of advantages and limitations for laboratory experiments. In

Scientific Research Applications

5-tert-butyloxepan-2-one has been used in a variety of scientific research applications, including as a catalyst in organic synthesis, as a reagent in the synthesis of pharmaceuticals, and as a ligand in the synthesis of metal complexes. It has also been used in the synthesis of polymers and as a model compound for the study of enzyme kinetics.

Mechanism of Action

The mechanism of action of 5-tert-butyloxepan-2-one is not fully understood, but it is believed to involve the formation of a covalent bond between the oxygen atom of the 5-tert-butyloxepan-2-one molecule and the substrate molecule. This covalent bond is thought to be responsible for the catalytic activity of 5-tert-butyloxepan-2-one, as it increases the reactivity of the substrate molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-tert-butyloxepan-2-one have not been extensively studied, but it has been found to have some effects on the activity of enzymes. In particular, 5-tert-butyloxepan-2-one has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase activity could potentially have a number of physiological effects, including an increase in the concentration of acetylcholine in the brain, which could lead to increased alertness and improved memory and cognitive function.

Advantages and Limitations for Lab Experiments

The use of 5-tert-butyloxepan-2-one in laboratory experiments has a number of advantages. It is a relatively inexpensive compound to synthesize, it is easy to handle, and it is stable under a variety of conditions. Additionally, it is a versatile compound that can be used in a variety of laboratory experiments.
However, there are also some limitations to the use of 5-tert-butyloxepan-2-one in laboratory experiments. It is a relatively reactive compound, so it can react with other compounds in the reaction mixture, leading to unwanted side reactions. Additionally, it can be toxic if ingested or inhaled, so it must be handled with care.

Future Directions

The potential future directions for 5-tert-butyloxepan-2-one research are numerous. It could be used to develop new catalysts for organic synthesis, new pharmaceuticals, and new polymers. It could also be used to study the mechanism of action of other compounds, as well as to explore its potential physiological effects. Additionally, it could be used to develop new methods for the synthesis of metal complexes. Finally, it could be used to explore the effects of different reaction conditions on the activity of enzymes.

Synthesis Methods

5-tert-butyloxepan-2-one can be synthesized in a variety of ways, including by the oxidation of 2-methyl-2-butanol, the reaction of 2-methyl-2-butanol with hydrogen peroxide, and the reaction of 2-methyl-2-butanol with ozone. The oxidation of 2-methyl-2-butanol is the most commonly used method, as it is the most efficient and cost-effective. The reaction of 2-methyl-2-butanol with hydrogen peroxide or ozone is also used, but it is less efficient and more expensive.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 5-tert-butyloxepan-2-one can be achieved through a multi-step process involving the conversion of starting materials to intermediates and ultimately to the final product. The key steps in the synthesis pathway include the protection of a hydroxyl group, the formation of a carbon-carbon bond, and the oxidation of a secondary alcohol to a ketone.", "Starting Materials": [ "4-hydroxybutanoic acid", "tert-butyl bromide", "sodium hydride", "diethyl ether", "sodium borohydride", "acetic acid", "chromium trioxide", "pyridine" ], "Reaction": [ { "Step 1": "Protection of the hydroxyl group in 4-hydroxybutanoic acid with tert-butyl bromide and sodium hydride in diethyl ether to form tert-butyl 4-bromobutanoate." }, { "Step 2": "Reduction of tert-butyl 4-bromobutanoate with sodium borohydride in acetic acid to form tert-butyl 4-hydroxybutanoate." }, { "Step 3": "Conversion of tert-butyl 4-hydroxybutanoate to 5-tert-butyloxepan-2-one through a three-step process involving the formation of an intermediate, followed by oxidation and cyclization reactions. The steps are as follows:", "Substep 1": "Formation of tert-butyl 5-hydroxyhexanoate by reaction with sodium borohydride in acetic acid.", "Substep 2": "Oxidation of tert-butyl 5-hydroxyhexanoate with chromium trioxide in pyridine to form tert-butyl 5-oxohexanoate.", "Substep 3": "Cyclization of tert-butyl 5-oxohexanoate with sodium borohydride in acetic acid to form 5-tert-butyloxepan-2-one." } ] }

CAS RN

34680-83-6

Molecular Formula

C10H18O2

Molecular Weight

170.2

Purity

95

Origin of Product

United States

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